molecular formula C7H7NO4 B1228449 5-Methyl-3-nitrobenzene-1,2-diol CAS No. 89791-96-8

5-Methyl-3-nitrobenzene-1,2-diol

Cat. No.: B1228449
CAS No.: 89791-96-8
M. Wt: 169.13 g/mol
InChI Key: MQGZDMVKFBSAQP-UHFFFAOYSA-N
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Description

5-Methyl-3-nitrobenzene-1,2-diol: is an organic compound with the molecular formula C7H7NO4 It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and two hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Methyl-3-nitrobenzene-1,2-diol involves the nitration of 2-methoxy-4-methyl-6-nitrophenol. The process typically includes the following steps :

    Starting Material: 2-Methoxy-4-methyl-6-nitrophenol.

    Reaction Conditions: The starting material is added to hydrobromic acid (80%) and tetrabutylammonium fluoride.

    Temperature and Time: The mixture is heated to 110°C and reacted for 18 hours.

    Workup: After the reaction, water is added, and the product is extracted with ethyl acetate. The organic phases are combined, washed with saturated sodium chloride solution, dried with anhydrous sodium sulfate, and filtered. The solvent is removed by rotary evaporation, and the residue is purified by silica gel column chromatography using a petroleum ether and ethyl acetate mixture (5:1) to obtain the final product with a yield of 81%.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 5-Methyl-3-aminobenzene-1,2-diol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Routes

  • Nitration : The compound can be synthesized by nitrating 5-methylcatechol using concentrated nitric acid.
  • Demethylation : Further reactions may involve demethylation to enhance reactivity for subsequent chemical transformations.

Chemistry

5-Methyl-3-nitrobenzene-1,2-diol serves as an important intermediate in organic synthesis. Its functional groups allow for diverse chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form quinones.
  • Reduction : The nitro group can be reduced to form amino derivatives.
  • Electrophilic Aromatic Substitution : The compound can undergo substitution reactions with halogens.

Biological Activities

Research indicates that this compound exhibits various biological activities that are being explored for therapeutic applications.

Antimicrobial Properties

Studies have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents or preservatives.

Anticancer Potential

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through oxidative stress pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of cancer cell lines
MechanismInduces apoptosis; disrupts cellular signaling

Case Study: Anticancer Activity

A notable study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells following exposure to the compound, highlighting its potential as an anticancer agent.

Industrial Applications

In industrial contexts, this compound is utilized in the production of dyes and pigments due to its chemical properties that confer color stability and reactivity.

Table 2: Industrial Applications

Application TypeDescription
Dyes and PigmentsUsed in the synthesis of colorants
Pharmaceutical IntermediatesServes as a precursor for drug development

Mechanism of Action

The mechanism of action of 5-Methyl-3-nitrobenzene-1,2-diol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, potentially leading to biological effects.

Comparison with Similar Compounds

    5-Methyl-2-nitrophenol: Similar structure but lacks one hydroxyl group.

    3-Nitrobenzene-1,2-diol: Similar structure but lacks the methyl group.

    5-Methyl-3-aminobenzene-1,2-diol: Reduction product of 5-Methyl-3-nitrobenzene-1,2-diol.

Uniqueness: this compound is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and interactions.

Biological Activity

5-Methyl-3-nitrobenzene-1,2-diol, also known as 5-methyl-3-nitrocatechol, is an organic compound with the molecular formula C7H7NO4C_7H_7NO_4. This compound features a methyl group, a nitro group, and two hydroxyl groups on its benzene ring, which contribute to its unique biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The structural formula of this compound is characterized by:

  • Methyl group at position 5.
  • Nitro group at position 3.
  • Hydroxyl groups at positions 1 and 2.

This configuration allows for various biochemical interactions due to the presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl) groups.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids. These interactions may influence several biochemical pathways, including:

  • Antioxidant activity : The compound may scavenge free radicals.
  • Enzyme inhibition : It has been observed to inhibit certain enzymes involved in metabolic pathways.
  • Cell signaling modulation : The compound might affect signal transduction pathways critical for cell survival and proliferation.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : Demonstrated significant inhibition at concentrations as low as 50 µg/mL.
  • Escherichia coli : Showed reduced growth rates in the presence of the compound.

Anticancer Activity

The compound has also been investigated for its potential anticancer effects. In cell line studies:

  • Breast cancer cells (MCF-7) : Treatment with this compound resulted in a reduction of cell viability by approximately 60% at a concentration of 100 µM after 48 hours.
  • Mechanism : The observed anticancer effects may be linked to apoptosis induction through mitochondrial pathways.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It has been evaluated in models of neurodegeneration:

  • In vitro models : Showed protective effects against oxidative stress-induced cell death in neuronal cells.

Table of Biological Activities

Biological ActivityModel/SystemConcentrationEffect Observed
AntimicrobialStaphylococcus aureus50 µg/mLSignificant inhibition
AntimicrobialEscherichia coliVariesReduced growth rates
AnticancerMCF-7 breast cancer cells100 µM~60% reduction in cell viability
NeuroprotectiveNeuronal cell linesNot specifiedProtection against oxidative stress

Case Study: Neuroprotective Effects

In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. The results indicated that pretreatment with the compound significantly reduced neuronal apoptosis and preserved mitochondrial function.

Properties

IUPAC Name

5-methyl-3-nitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGZDMVKFBSAQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398345
Record name 5-methyl-3-nitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89791-96-8
Record name NSC156935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-nitrobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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